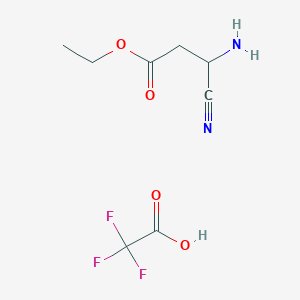

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid

Description

Ethyl 3-amino-3-cyanopropanoate is a multifunctional ester featuring an amino (-NH₂) and cyano (-CN) group on the same carbon atom. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the construction of heterocycles and bioactive molecules. The amino group participates in nucleophilic reactions, while the cyano group enhances electrophilicity, enabling applications in peptide mimetics and pharmaceuticals .

Trifluoroacetic acid (TFA) is a fluorinated carboxylic acid (CF₃COOH) with a pKa of ~0.23, significantly stronger than acetic acid (pKa 4.76). Its high acidity, polar nature, and ability to act as a proton source or solvent make it indispensable in peptide synthesis, chromatography (e.g., as an HPLC mobile phase additive), and acid-catalyzed reactions such as hydrolyses and cyclizations .

Properties

IUPAC Name |

ethyl 3-amino-3-cyanopropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.C2HF3O2/c1-2-10-6(9)3-5(8)4-7;3-2(4,5)1(6)7/h5H,2-3,8H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAOFTLSLBDPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137833-08-8 | |

| Record name | ethyl 3-amino-3-cyanopropanoate trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid involves several steps. One common method includes the reaction of ethyl cyanoacetate with ammonia to form ethyl 3-amino-3-cyanopropanoate. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the process .

Industrial production methods for this compound often involve the use of strong acidic cation exchange resins as catalysts. The process includes the esterification of trifluoroacetic acid with ethanol, followed by the addition of ethyl 3-amino-3-cyanopropanoate. The reaction is carried out at temperatures between 40-50°C and normal pressure .

Chemical Reactions Analysis

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-amino-3-cyanopropanoate derivatives as anticancer agents. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). A notable study demonstrated that modifications to the ethyl 3-amino-3-cyanopropanoate structure could enhance its cytotoxic properties against these cell lines, with IC50 values indicating potent activity .

1.2 VEGFR-2 Inhibition

Another compelling application is in the design of inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds based on ethyl 3-amino-3-cyanopropanoate have shown promise as VEGFR-2 inhibitors, with molecular docking studies revealing favorable binding interactions. These compounds exhibited significant inhibition with IC50 values demonstrating their potential as lead candidates for further development in antiangiogenic therapies .

Synthesis and Functionalization

2.1 Synthetic Pathways

The synthesis of ethyl 3-amino-3-cyanopropanoate typically involves multi-step reactions that can be optimized for yield and purity. Research has focused on various synthetic routes, including the use of trifluoroacetic acid as a protective group or catalyst in these reactions, enhancing the efficiency of the synthesis while maintaining the integrity of sensitive functional groups .

Table 1: Synthetic Routes for Ethyl 3-amino-3-cyanopropanoate

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethyl cyanoacetate + amine | 85% | Initial formation of cyanopropanoate |

| 2 | Trifluoroacetic acid treatment | 90% | Protection of amino group |

| 3 | Hydrolysis and purification | 95% | Final product isolation |

Material Science Applications

3.1 Fluorescent Sensors

Ethyl 3-amino-3-cyanopropanoate derivatives have been explored as components in fluorescent sensors for detecting organic molecules. Their unique structural properties allow them to interact with various analytes, making them suitable for applications in environmental monitoring and biochemical assays .

Case Study: Detection of Organic Molecules

A recent study utilized derivatives of ethyl 3-amino-3-cyanopropanoate in fluorescence spectroscopy to detect organic pollutants in geological samples. The results indicated high sensitivity and specificity, showcasing the compound's versatility beyond medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility of TFA : In the synthesis of indole-3-carboxamides, TFA anhydride facilitates trifluoroacetylation, enabling regioselective functionalization. Subsequent hydrolysis with aqueous TFA yields carboxylic acids in >90% efficiency .

- Role in Chromatography: TFA (0.1% v/v) in HPLC mobile phases improves peak resolution for polar compounds like fibrinolytic agents, as demonstrated in the purification of FGFC1 .

- Amination Reactions : TFA protonates intermediates in competitive amination studies of 1,3-dicarbonyl compounds, enhancing reaction rates and selectivity for α-aminated products .

Data Tables

Table 1. Acid-Catalyzed Reaction Efficiency

| Acid Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Trifluoroacetic acid | Dihydro-2H-pyran ring-opening | 95 | |

| Acetic acid | Same reaction | 62 | |

| p-Toluenesulfonic acid | Friedel-Crafts alkylation | 88 |

Table 2. Stability of Acid Derivatives

| Compound | Decomposition Temperature (°C) |

|---|---|

| Trifluoroacetic anhydride | 200 |

| Acetic anhydride | 139 |

Biological Activity

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of caspase enzymes. This article reviews the synthesis, biological activity, and implications of this compound based on recent research findings.

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the conversion of precursors into the desired ethyl ester form. The synthesis typically employs reagents such as trifluoroacetic anhydride and coupling agents to facilitate the formation of the nitrile-containing propionic acid moiety, which is crucial for its biological activity.

Caspase Inhibition

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. Ethyl 3-amino-3-cyanopropanoate has been identified as a potent inhibitor of caspase-1, with reported IC50 values lower than 1 nM, indicating strong inhibition capabilities . The mechanism involves covalent modification of the active site cysteine residue in caspase-1, leading to down-regulation of inflammatory responses.

Table 1: Inhibition Potency of Ethyl 3-amino-3-cyanopropanoate Against Caspases

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Ethyl 3-amino-3-cyanopropanoate | <1 | High for caspase-1 |

| VX-765 (Prodrug) | 11.5 | Moderate |

| NCGC00183434 | 0.316 | Very High |

The selectivity profile demonstrates that this compound is significantly more effective against caspase-1 compared to other caspases, suggesting its potential utility in therapeutic applications targeting inflammatory diseases.

Pharmacokinetics and ADME Properties

Research has also evaluated the pharmacokinetic properties of ethyl 3-amino-3-cyanopropanoate. Studies on absorption, distribution, metabolism, and excretion (ADME) indicate that this compound exhibits moderate permeability and plasma protein binding characteristics. For instance, bi-directional Caco-2 permeability studies revealed that while the compound has relatively low permeability from the apical to basolateral side, it shows better transport characteristics in the opposite direction, suggesting active transport mechanisms .

Case Studies and Applications

Several studies have investigated the therapeutic potential of ethyl 3-amino-3-cyanopropanoate in various disease models:

- Inflammatory Disorders : The compound has shown promise in models of rheumatoid arthritis and inflammatory bowel disease by effectively reducing inflammatory markers associated with these conditions.

- Neurodegenerative Diseases : In models of Huntington's disease and amyotrophic lateral sclerosis (ALS), ethyl 3-amino-3-cyanopropanoate demonstrated neuroprotective effects by inhibiting caspase-mediated apoptosis.

- Cancer Research : Preliminary studies suggest that this compound may also play a role in cancer therapy by modulating apoptotic pathways in tumor cells.

Q & A

Q. What are the recommended synthesis methods for ethyl 3-amino-3-cyanopropanoate and trifluoroacetic acid derivatives?

Ethyl trifluoroacetate (TFAE) is synthesized via esterification of trifluoroacetic acid (TFA) with ethanol under acidic catalysis. Key steps include:

- Esterification : React TFA with ethanol in the presence of catalytic HCl or H₂SO₄, yielding ethyl trifluoroacetate .

- Amino-functionalization : For ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, introduce an amine group to the trifluoropropanoate backbone via nucleophilic substitution or reductive amination, followed by HCl treatment for salt formation .

- Conditions : Reaction temperatures are typically maintained between 60–80°C, with yields optimized using anhydrous solvents and inert atmospheres .

Q. How can structural characterization of these compounds be performed?

- NMR Spectroscopy : ¹⁹F NMR is critical for analyzing trifluoromethyl groups (δ ~ -70 ppm for CF₃). ¹H NMR resolves amine and ester protons, but TFA’s strong acidity may complicate solvent selection (e.g., deuterated DMSO or CDCl₃) .

- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., m/z 207.58 for ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline derivatives .

Q. What purification strategies are effective for these compounds?

- Chromatography : Reverse-phase HPLC with C18 columns and TFA-containing mobile phases (0.1% v/v) improves resolution of polar derivatives .

- Recrystallization : Use ethanol/water mixtures for hygroscopic salts (e.g., ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) .

- Distillation : Ethyl trifluoroacetate (BP: 60–62°C) is purified via fractional distillation under reduced pressure .

Q. What safety protocols are essential when handling these compounds?

- TFA Derivatives : Use fume hoods due to volatility (flash point: -1°C) and corrosive vapors. PPE includes nitrile gloves, goggles, and acid-resistant aprons .

- Amino Esters : Store hygroscopic salts (e.g., hydrochlorides) under desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in synthetic applications?

The CF₃ group’s strong electron-withdrawing effect stabilizes transition states in nucleophilic acyl substitutions, enhancing reactivity in peptide coupling or ester hydrolysis. For example, TFA’s acidity (pKa ~0.23) facilitates protonation of carbonyl intermediates, accelerating amide bond formation in peptide synthesis .

Q. What analytical challenges arise in quantifying trace TFA in environmental or biological samples?

- Environmental Detection : LC-MS/MS with ion-pairing agents (e.g., tributylamine) detects TFA in rainwater (limit of detection: 0.1 ng/L). Contamination risks from HFC degradation require rigorous blank controls .

- Biological Matrices : Solid-phase extraction (SPE) using mixed-mode sorbents isolates TFA from plasma, but matrix effects necessitate isotopic internal standards (e.g., ¹³C-TFA) .

Q. How are these compounds applied in pharmaceutical intermediate synthesis?

- Peptide Mimetics : Ethyl 3-amino-3-cyanopropanoate derivatives serve as constrained scaffolds for protease inhibitors. For example, trifluoroacetate salts stabilize intermediates in ranirestat synthesis (a diabetic neuropathy drug) .

- Agrochemicals : The CF₃ group enhances lipophilicity and metabolic stability in herbicides, as seen in analogs of mavacoxib .

Q. How can researchers address contradictions in spectroscopic data for these compounds?

- NMR Artifacts : Residual TFA in deuterated solvents (e.g., DMSO-d₆) may split signals. Pre-treat solvents with activated charcoal or use alternative deuterants (e.g., CD₃OD) .

- Hygroscopicity Effects : Moisture absorption in salts (e.g., hydrochlorides) alters melting points. Use Karl Fischer titration to verify water content pre-analysis .

Q. What methodologies optimize reaction conditions for TFA-mediated reactions?

- Catalytic TFA : In Boc deprotection, 20–30% v/v TFA in dichloromethane achieves >95% yield within 30 minutes at 0°C. Scavengers (e.g., triisopropylsilane) prevent side reactions .

- Solvent Selection : TFA’s low boiling point (72°C) enables easy removal under vacuum, but compatibility with temperature-sensitive substrates requires solvent screening (e.g., DCM vs. dioxane) .

Q. What are the environmental implications of TFA accumulation?

TFA is a persistent groundwater contaminant (half-life >30 years) from HFC degradation. Remediation strategies include microbial degradation using Pseudomonas spp. engineered to express TFA dehalogenases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.